molecular formula C10H22Cl2N2 B6243283 [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride CAS No. 23495-72-9

[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride

カタログ番号 B6243283
CAS番号: 23495-72-9
分子量: 241.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(1S,9aR)-Octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride, also known as OQMD, is a novel, synthetic quinolizinone derivative with a wide range of potential applications in scientific research. OQMD has been studied for its biochemical and physiological effects, and its use in laboratory experiments.

科学的研究の応用

Asymmetric Synthesis

Researchers have developed methods for the asymmetric total synthesis of related compounds, highlighting the stereocontrolled reduction of β-sulfinyl enamines. This process enables the stereoselective production of isomers, crucial for the synthesis of complex organic molecules (Hua et al., 1991).

Modification and Analgesic Activity

Modifications of the quinolizine backbone of related alkaloids have been explored, introducing substituted 1,2,3-triazole groups. These modifications have led to compounds with pronounced analgesic activity, indicating the potential for developing new pain-relief medications (Nurmaganbetov et al., 2021).

Polyhydroxylated Quinolizidines

The enantiodivergent synthesis of polyhydroxylated quinolizidines has been achieved, starting from key intermediates. These compounds are expected to show high inhibitory activity for glycosidases, similar to other polyhydroxylated nitrogen-containing heterocycles. Such research is vital for the development of new therapeutic agents, especially in the treatment of diseases related to enzyme dysfunction (Okada et al., 2020).

Potential Antipsychotic Agents

The synthesis of substituted 7-phenylquinolizidines has been explored for their stereospecific, neuroleptic, and antinociceptive properties. This research aims to design new potential antipsychotic agents by fulfilling structural and steric requirements necessary for high affinity to dopamine receptors (Imhof et al., 1984).

Antagonistic Mechanism on Dopamine Neurons

Studies on MDL 73,147EF, a potent and selective 5-HT3 receptor antagonist, have shown unique mechanisms of action on dopamine neurons. Such research provides insights into developing antipsychotics with novel mechanisms, potentially offering alternatives to traditional treatments (Sorensen et al., 1989).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "Cyclohexanone", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium chloride and sodium borohydride in methanol to yield the corresponding alcohol intermediate.", "Step 2: The alcohol intermediate is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then reacted with formaldehyde and sodium cyanoborohydride to form the desired amine intermediate.", "Step 4: The amine intermediate is then treated with hydrochloric acid to form the final product, [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride." ] }

CAS番号

23495-72-9

分子式

C10H22Cl2N2

分子量

241.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。